Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Properties
IUPAC Name |
methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-11-8(12)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFYWUFVKFCIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN2C(=NN=C2Br)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a triazole precursor in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,3-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- Methyl 3-iodo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Uniqueness
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
Biological Activity
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrNO2
- Molecular Weight : 239.09 g/mol
- CAS Number : 903130-08-5
- Structure : The compound features a triazole ring fused to a pyridine structure, which is essential for its biological activity.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial effects of several derivatives of triazolo-pyridine compounds, this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 14 | 48 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research into the anticancer properties of this compound has demonstrated its potential in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines revealed that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in:
- IC50 Value : 25 µM
- Mechanism : Induction of caspase activation and alteration in Bcl-2 family protein expression.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. In animal models of neurodegenerative diseases such as Alzheimer's disease, this compound demonstrated efficacy in reducing oxidative stress and inflammation in neuronal tissues.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : This moiety is crucial for interacting with various biomolecular targets due to its ability to form hydrogen bonds.
- Carboxylate Group : The carboxylate functionality contributes to solubility and may play a role in receptor interactions.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyridine derivatives and evaluated their antimicrobial activities. This compound was among the most active compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
Evaluation of Anticancer Properties
Another significant study focused on the anticancer properties of this compound against lung cancer cell lines. The findings indicated that it inhibits cell migration and invasion while promoting apoptosis through the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Q & A
Q. What are the conventional synthetic routes for Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving cyclization and substitution reactions. For example, triazolopyridine cores can be constructed by annulation of 1,2,4-triazole rings with pyridine derivatives, followed by bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions . The methyl ester group is introduced via esterification of the corresponding carboxylic acid intermediate. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect yield and purity. Microwave-assisted synthesis has been reported for analogous triazolopyridines, reducing reaction times from hours to minutes while maintaining >70% yield .
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for OCH₃, δ ~165–170 ppm for carbonyl) and the bromine-substituted triazole ring protons (δ ~7.5–8.5 ppm) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles between the triazole and pyridine rings, which influence planarity and intermolecular interactions .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₉H₁₀BrN₃O₂) with <5 ppm error .
Q. What preliminary biological activities are associated with this compound?
Triazolopyridine derivatives exhibit diverse bioactivities. For example:
- Kinase inhibition : Analogous brominated triazolopyridines show nanomolar IC₅₀ values against JAK1/2 kinases via competitive binding to the ATP-binding pocket, as confirmed by enzymatic assays .
- Antimicrobial activity : Substituents like bromine enhance lipophilicity, improving membrane penetration. MIC values against Gram-positive bacteria (e.g., S. aureus) are often ≤10 µg/mL .
Advanced Research Questions
Q. How do substitution patterns (e.g., bromine vs. methyl groups) influence structure-activity relationships (SAR) in related triazolopyridines?
Systematic SAR studies reveal:
- Bromine at position 3 : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. It also increases steric bulk, potentially improving target selectivity .
- Methyl ester at position 7 : Hydrolysis to the carboxylic acid improves aqueous solubility but reduces cell permeability. Prodrug strategies (e.g., ester-to-amide conversion) balance these properties .
- Comparative studies show that replacing bromine with chlorine reduces potency by 5–10-fold in kinase assays, highlighting the role of halogen size in hydrophobic interactions .
Q. What mechanistic insights exist for its interaction with biological targets like kinases?
Molecular docking and crystallographic data for analogous compounds suggest:
- The triazolopyridine core occupies the adenine-binding pocket of kinases, with the bromine atom forming halogen bonds with backbone carbonyls (e.g., JAK2 Leu855) .
- The tetrahydro ring system introduces conformational flexibility, allowing adaptation to active vs. inactive kinase states. Free-energy perturbation (FEP) simulations quantify binding affinity changes (±1.5 kcal/mol) upon ring saturation .
Q. What advanced analytical methods are used to resolve conflicting data in purity or activity assays?
Contradictions in bioactivity or purity often arise from:
- Regioisomeric impurities : LC-MS/MS with CID fragmentation distinguishes positional isomers (e.g., bromine at C3 vs. C2) based on unique fragment ions (e.g., m/z 152 vs. 165) .
- Solvate formation : Dynamic vapor sorption (DVS) and PXRD identify hydrate/solvate forms that may artificially inflate potency measurements .
Q. How can researchers address discrepancies in reported biological activities across similar triazolopyridines?
Discrepancies often stem from:
- Assay conditions : Varying ATP concentrations (1–10 µM) in kinase assays alter IC₅₀ values. Standardizing to 1 mM Mg²⁺/ATP is recommended .
- Cell-line specificity : For example, antiproliferative activity against MCF-7 vs. HEK293 cells may reflect differences in transporter expression (e.g., ABCB1). CRISPR knockouts can validate target engagement .
Q. What computational strategies optimize derivatization for target-specific applications?
- Docking and MD simulations : RosettaLigand or AutoDock Vina predict binding poses, while 100-ns MD simulations assess stability of ligand-target complexes .
- QSAR models : 3D descriptors (e.g., WHIM, GETAWAY) correlate substituent electronegativity (σ) with logP and IC₅₀ values. Leave-one-out validation ensures model robustness (R² > 0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
